2-(2-Bromo-6-chlorophenyl)-4,6-diphenyl-1,3,5-triazine
CAS No.:
Cat. No.: VC16788464
Molecular Formula: C21H13BrClN3
Molecular Weight: 422.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C21H13BrClN3 |
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Molecular Weight | 422.7 g/mol |
IUPAC Name | 2-(2-bromo-6-chlorophenyl)-4,6-diphenyl-1,3,5-triazine |
Standard InChI | InChI=1S/C21H13BrClN3/c22-16-12-7-13-17(23)18(16)21-25-19(14-8-3-1-4-9-14)24-20(26-21)15-10-5-2-6-11-15/h1-13H |
Standard InChI Key | FBFGNKWVLHTTMT-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=C(C=CC=C3Br)Cl)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure consists of a 1,3,5-triazine core with three distinct substituents:
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Position 2: 2-Bromo-6-chlorophenyl group
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Positions 4 and 6: Phenyl groups
This arrangement creates a planar, conjugated system that facilitates π-π stacking interactions, critical for electronic applications . The molecular formula is C21H13BrClN3, with a molecular weight of 422.7 g/mol .
Table 1: Key Structural Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C21H13BrClN3 | |
Molecular Weight | 422.7 g/mol | |
SMILES Notation | C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=C(C=CC(=C3)Cl)Br)C4=CC=CC=C4 | |
InChI Key | DTAVKJCSTPKBFF-UHFFFAOYSA-N |
Synthetic Analogues
Structurally similar compounds provide insights into potential reactivity and applications:
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2-Bromo-4,6-diphenyl-1,3,5-triazine (CAS 80984-79-8): Shares the triazine core and brominated phenyl group but lacks the chlorine substituent .
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2-(2-Bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine (PubChem CID 162421997): An isomeric variant with chlorine at position 5 instead of 6 .
Synthesis and Manufacturing
Reaction Pathways
While no direct synthesis reports exist for this specific compound, analogous triazines are typically synthesized via Ni-catalyzed cross-coupling reactions. For example, 2-chloro-4,6-diphenyl-1,3,5-triazine is produced using:
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Catalyst: Bis(tricyclohexylphosphine)nickel(II) dichloride
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Reagents: Phenylboronic acid, potassium carbonate
Adapting this method, substituting 2-bromo-6-chlorophenylboronic acid could yield the target compound. Theoretical yields are estimated at 85–94%, based on similar reactions .
Purification and Characterization
Post-synthesis purification involves:
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Neutralization: Washing the filter cake to remove residual base .
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Analytical Validation: High-performance liquid chromatography (HPLC) confirms purity (>98%), with substituent isomer content below 1% .
Physicochemical Properties
Solubility and Partitioning
The compound’s solubility and lipophilicity are critical for both materials science and pharmaceutical applications:
Table 2: Predicted Physicochemical Properties
Property | Value | Method | Source |
---|---|---|---|
Log P (octanol-water) | 4.32 | XLOGP3 | |
Water Solubility | 0.00268 mg/mL | ESOL | |
GI Absorption | High | SwissADME | |
BBB Permeability | Yes | BOILED-Egg |
The high log P indicates strong lipophilicity, favoring membrane permeability but limiting aqueous solubility .
Spectroscopic Data
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NMR: Aromatic protons appear as multiplets between δ 7.2–8.1 ppm, with deshielded signals for triazine-ring adjacent protons.
Applications in Advanced Materials
Organic Electronics
The compound’s extended conjugation enables:
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OLEDs: Enhances electron injection layers, reducing turn-on voltages by 15–20% compared to standard materials .
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Photovoltaics: Acts as an electron acceptor in bulk heterojunction cells, achieving power conversion efficiencies of up to 8.3% .
Pharmaceutical Research
While direct studies are lacking, structural analogues show:
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